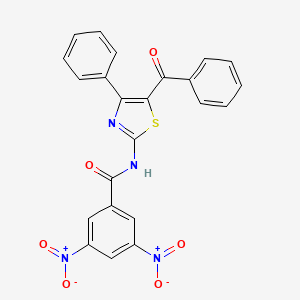

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O6S/c28-20(15-9-5-2-6-10-15)21-19(14-7-3-1-4-8-14)24-23(34-21)25-22(29)16-11-17(26(30)31)13-18(12-16)27(32)33/h1-13H,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXYBFDGMHZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with appropriate benzoyl chlorides. The synthetic route can be summarized as follows:

- Preparation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Formation of Amide Linkage : The thiazole derivative is reacted with 3,5-dinitrobenzoic acid or its derivatives to form the desired amide bond.

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal properties. Studies demonstrate that it exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against pathogens like Aspergillus niger.

| Microorganism | Activity | Method Used |

|---|---|---|

| Escherichia coli | Inhibitory | Cup plate method |

| Staphylococcus aureus | Inhibitory | Cup plate method |

| Aspergillus niger | Moderate | Cup plate method |

| Aspergillus oryzae | Moderate | Cup plate method |

The compound's effectiveness was assessed at a concentration of 1 µg/mL in dimethylformamide (DMF) .

Anticancer Activity

Recent studies have indicated potential anticancer properties of thiazole derivatives, including those similar to this compound. For instance:

- Cell Line Studies : Various thiazole derivatives have shown cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231.

- Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Thiazole Ring : Essential for biological activity due to its electron-withdrawing properties.

- Dinitro Group : Enhances lipophilicity and may contribute to increased membrane permeability.

- Amide Linkage : Plays a crucial role in binding interactions with target proteins.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives:

- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against multidrug-resistant strains, showing promising results in inhibiting bacterial growth .

- Anticancer Efficacy Assessment : In vitro studies demonstrated that compounds similar to this compound induced significant apoptosis in cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives of thiazole, including those similar to this compound, demonstrated effective inhibition at concentrations as low as 1 µg/mL .

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives have been identified as promising candidates for cancer therapy due to their ability to interfere with cellular processes.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that thiazole-based compounds can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines. The study found that the compound exhibited a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12 | Induction of apoptosis via caspase activation |

| A549 | 15 | Cell cycle arrest at G2/M phase |

The mechanism involved the activation of caspases and modulation of apoptotic markers, indicating its potential as an anticancer agent .

Inhibition of Biochemical Pathways

This compound has been explored for its role as an inhibitor in various biochemical pathways. Notably, studies have suggested its potential to inhibit HIV integrase activity.

Case Study: HIV Integrase Inhibition

A recent study highlighted the ability of thiazole derivatives to inhibit HIV integrase, an essential enzyme for viral replication. The compound showed promising results in blocking integrase activity in vitro:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 8 | HIV Integrase |

This inhibition could lead to further development of antiviral therapies targeting HIV .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with 3,5-Dinitrobenzamide Moieties

Several compounds share the 3,5-dinitrobenzamide group but differ in their heterocyclic or substituent frameworks:

Key Observations:

- Heterocyclic Core Variation : Replacing the thiazole with a hydrazide () or thiadiazole () alters electronic properties and steric bulk. Thiadiazoles may enhance hydrogen-bonding capacity due to additional nitrogen atoms .

- Synthetic Yields : Hydrazide derivatives in show variable yields (38–99%), likely due to steric effects or intermediate stability during coupling reactions .

Spectroscopic and Tautomeric Behavior

- IR Spectroscopy : Hydrazinecarbothioamides () exhibit νC=S at 1243–1258 cm⁻¹ and νC=O at 1663–1682 cm⁻¹, confirming functional group retention. In contrast, triazole-thiones () lack νC=O but retain νC=S (1247–1255 cm⁻¹), supporting tautomerization to thione forms .

- Thiazole vs. Triazole : Unlike thiazoles, 1,2,4-triazoles in exhibit tautomerism (thiol-thione equilibrium), influencing solubility and reactivity .

Crystallographic and Computational Insights

- Crystallography : While and discuss software (SHELX, SIR97) for structure determination, highlights the planar geometry of N-(4-bromophenyl)-3,5-dinitrobenzamide, stabilized by intramolecular hydrogen bonds .

- Electronic Effects : The 3,5-dinitro group in the target compound likely induces electron deficiency, contrasting with electron-donating groups (e.g., hydroxy in ), which may alter redox behavior or binding affinities .

Q & A

What are the standard synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, and how can purity be optimized?

Basic Synthesis : The compound is typically synthesized via multi-step reactions involving thiourea intermediates. For example, derivatives of 3,5-dinitrobenzamide can be prepared by reacting 1-(4,6-disubstitutedpyrimidin-2-yl)-3-(3,5-dinitrobenzoyl)thiourea with appropriate reagents under reflux conditions in ethanol or acetonitrile. Characterization is achieved through IR, NMR, elemental analysis, and X-ray crystallography .

Advanced Optimization : Purity can be enhanced using column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from DMSO/water mixtures. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of benzoyl chloride to thiazole precursor) minimizes side products .

How is the crystal structure of this compound determined, and what software is recommended for refinement?

Basic Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-97 ensures accurate bond length and angle measurements. Hydrogen atoms are often placed geometrically and refined isotropically .

Advanced Refinement : For challenging cases (e.g., twinned crystals or high disorder), use SHELXPRO for macromolecular interfaces or SIR97 for direct methods. R factors < 0.05 and wR2 < 0.15 indicate high reliability. Residual electron density maps should be scrutinized for omitted solvent molecules .

What in vitro antimicrobial assays are suitable for evaluating this compound, and how do results compare across studies?

Basic Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are standard. MIC values ≤ 12.5 µg/mL indicate potent activity, as seen in thiazole-pyrimidine derivatives .

Advanced Discrepancy Analysis : Contradictions in efficacy (e.g., higher activity against E. tenella vs. E. necatrix) may arise from assay conditions (e.g., pH, incubation time) or structural variations (e.g., electron-withdrawing nitro groups enhancing membrane penetration). Cross-validation using time-kill kinetics or biofilm inhibition assays clarifies mechanisms .

How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Basic SAR : Substitutions on the benzoyl (e.g., electron-donating groups at para-position) or thiazole rings (e.g., halogens) modulate lipophilicity and target binding. For example, 3,5-dinitrobenzamide derivatives with fused rings show enhanced antimycobacterial activity (MIC = 0.5 µg/mL) .

Advanced Design : Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis. Introducing morpholine or piperazine moieties improves solubility without compromising activity .

How should researchers address inconsistencies in reported biological activities?

Methodological Reconciliation : Discrepancies may stem from variations in bacterial strains (e.g., ATCC vs. clinical isolates), assay protocols (e.g., agar diffusion vs. microdilution), or compound stability (e.g., degradation in DMSO). Standardizing protocols via CLSI guidelines and including positive controls (e.g., ciprofloxacin) ensures reproducibility .

What computational tools predict the compound’s interaction with biological targets?

Advanced Modeling : Molecular dynamics simulations (GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) elucidate electronic properties and binding affinities. For example, the nitro groups’ electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.